N-[1-[4-(cyclopropylmethyl)-2,3-dihydro-1,4-benzoxazin-6-yl]ethyl]-3-(2-fluorophenyl)prop-2-enamide
Description
N-[1-[4-(cyclopropylmethyl)-2,3-dihydro-1,4-benzoxazin-6-yl]ethyl]-3-(2-fluorophenyl)prop-2-enamide is a synthetic small molecule characterized by:
- Core structure: A 2,3-dihydro-1,4-benzoxazin ring system, which incorporates one oxygen and one nitrogen atom in its heterocyclic scaffold.
- Substituents:
- A cyclopropylmethyl group at the 4-position of the benzoxazin ring, enhancing lipophilicity and metabolic stability.
- An ethyl linker connecting the benzoxazin to a prop-2-enamide (acrylamide) group.
- A 2-fluorophenyl moiety attached to the acrylamide, influencing electronic properties and steric interactions.
Properties
Molecular Formula |
C23H25FN2O2 |
|---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
N-[1-[4-(cyclopropylmethyl)-2,3-dihydro-1,4-benzoxazin-6-yl]ethyl]-3-(2-fluorophenyl)prop-2-enamide |
InChI |
InChI=1S/C23H25FN2O2/c1-16(25-23(27)11-9-18-4-2-3-5-20(18)24)19-8-10-22-21(14-19)26(12-13-28-22)15-17-6-7-17/h2-5,8-11,14,16-17H,6-7,12-13,15H2,1H3,(H,25,27) |
InChI Key |
IDFFOPPWSLCCAA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCCN2CC3CC3)NC(=O)C=CC4=CC=CC=C4F |
Origin of Product |
United States |
Biological Activity
N-[1-[4-(cyclopropylmethyl)-2,3-dihydro-1,4-benzoxazin-6-yl]ethyl]-3-(2-fluorophenyl)prop-2-enamide, commonly referred to as (S)-N-[1-(4-Cyclopropylmethyl-3,4-dihydro-2H-benzo[1,4]oxazin-6-yl)-ethyl]-3-(2-fluoro-phenyl)-acrylamide, has garnered attention for its significant biological activities, particularly as a KCNQ2 channel opener and its potential anticancer properties.
The compound has been identified as a potent opener of the KCNQ2 potassium channels. In vitro studies demonstrated that (S)-N-[1-(4-cyclopropylmethyl)-2,3-dihydro-1,4-benzoxazin-6-yl]ethyl]-3-(2-fluorophenyl)prop-2-enamide significantly reduces neuronal hyperexcitability in rat hippocampal slices. This effect was specifically reversed by the KCNQ blocker linopirdine, indicating a direct interaction with the KCNQ2 channels .
Anticancer Activity
Recent studies have explored the anticancer potential of compounds related to the benzoxazine scaffold. For instance, a related compound demonstrated significant inhibition of cancer cell proliferation across various lines:
| Cell Line | IC50 (µM) |
|---|---|
| PC-3 | 7.84 - 16.2 |
| MDA-MB-231 | 7.84 - 16.2 |
| MIA PaCa-2 | 7.84 - 16.2 |
| U-87 MG | 7.84 - 16.2 |
These findings suggest that the benzoxazine derivatives may exhibit anticancer activity through mechanisms similar to those of isoflavones, which are known to interact with estrogen receptors . The activity against specific cancer cell lines indicates a promising avenue for further structural optimization and therapeutic development.
Structure–Activity Relationship
The structure–activity relationship (SAR) studies have highlighted that modifications in the benzoxazine structure can significantly affect biological activity. For example, compounds possessing electron-donating groups exhibited improved activities against various cancer cell lines. Notably, substitution at specific positions on the benzoxazine ring enhanced the overall efficacy of these compounds .
Case Studies
A notable case study involved the evaluation of several synthesized benzoxazine derivatives against MDA-MB-231 and PC-3 cell lines. The compound with a 4-amino substituent on ring C exhibited remarkable improvements in inhibition rates when compared to other variants:
| Compound | MDA-MB-231 Activity (%) | PC-3 Activity (%) |
|---|---|---|
| Compound 14f | 78 | 98 |
| Compound 14a | >25 | >25 |
The significant inhibition rates suggest that further exploration into these modifications could yield more effective anticancer agents .
Comparison with Similar Compounds
Core Heterocycle Modifications
Substituent Analysis
Functional Group Reactivity
Research Findings and Structural Trends
Benzoxazin vs. Benzodioxin derivatives (e.g., ) exhibit higher aromaticity, which may enhance π-π stacking but reduce solubility .
Para-fluorine (e.g., para-fluoro furanyl fentanyl ) minimizes steric effects, favoring interactions with deep binding sites.
Acrylamide Reactivity :
- Compounds with acrylamide (target, XCT790 , fentanyl analogs ) are prone to nucleophilic attack, enabling covalent target engagement. This feature is exploited in kinase inhibitors (e.g., ibrutinib) but may increase off-target toxicity.
Cyclopropylmethyl vs. Bulkier Groups :
- Cyclopropylmethyl in the target compound balances lipophilicity and metabolic stability, whereas bulkier groups (e.g., trifluoromethyl in ) improve target affinity but reduce solubility.
Q & A
Q. What are the optimal reaction conditions for synthesizing the compound with high purity?
The synthesis of this compound requires multi-step optimization:
- Nucleophilic Substitution : Use sodium hydroxide (NaOH) or triethylamine (TEA) to activate intermediates, ensuring pH control (8–10) to minimize side reactions .
- Solvent Selection : Dichloromethane (DCM) or dimethylformamide (DMF) are preferred for dissolving hydrophobic intermediates and facilitating coupling reactions .
- Temperature Control : Maintain 40–60°C during amide bond formation to balance reaction kinetics and thermal stability .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures >95% purity .
Q. How can the compound’s structure be confirmed post-synthesis?
Use a combination of analytical techniques:
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., cyclopropylmethyl and fluorophenyl groups). ¹⁹F NMR confirms fluorine substitution .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ ion) with <2 ppm error .
- Infrared Spectroscopy (IR) : Identify key functional groups (amide C=O stretch at ~1650 cm⁻¹) .
Q. What purification strategies are effective for isolating intermediates?
- Liquid-Liquid Extraction : Separate polar byproducts using ethyl acetate and brine .
- Flash Chromatography : Optimize solvent gradients (e.g., 5–30% ethyl acetate in hexane) for intermediates with similar Rf values .
- Recrystallization : Use ethanol/water (1:3) for final product crystallization to remove residual solvents .
Advanced Research Questions
Q. How can discrepancies between experimental and computational structural data be resolved?
- X-ray Crystallography : Resolve ambiguities in stereochemistry using SHELXL for refinement. For example, confirm the (E)-configuration of the propenamide group via crystallographic data .
- DFT Calculations : Compare optimized geometries (B3LYP/6-31G*) with experimental bond lengths/angles to identify outliers .
- Reaction Intermediate Analysis : Isolate and characterize intermediates (e.g., via LC-MS) to verify synthetic pathways .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Derivative Synthesis : Modify substituents systematically (e.g., replace 2-fluorophenyl with 4-fluorophenyl or alter the benzoxazine ring) .
- Biological Assays : Test derivatives in target-specific assays (e.g., enzyme inhibition, cell viability) to correlate structural changes with activity .
- Computational Docking : Use AutoDock Vina to predict binding modes and guide rational design .
Q. What methodologies address low yields in the final coupling step?
- Catalyst Screening : Test Pd/C or Pd(OAc)₂ for amidation reactions; optimize catalyst loading (1–5 mol%) .
- Solvent Optimization : Switch to anhydrous DMF or THF to reduce hydrolysis side reactions .
- Temperature Gradients : Perform reactions under reflux (80°C) or microwave-assisted conditions to accelerate kinetics .
Q. How to evaluate metabolic stability in preclinical studies?
- Microsomal Assays : Incubate the compound with liver microsomes (human/rat) and quantify remaining parent compound via HPLC at 0, 15, 30, and 60 minutes .
- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to assess enzyme inhibition potential .
- Metabolite Identification : Employ LC-HRMS to detect hydroxylated or glucuronidated metabolites .
Data Contradiction Analysis
Q. How to interpret conflicting bioactivity data across assay platforms?
- Assay Validation : Replicate results in orthogonal assays (e.g., fluorescence-based vs. radiometric) to rule out platform-specific artifacts .
- Physicochemical Profiling : Measure solubility (e.g., nephelometry) and membrane permeability (PAMPA) to identify bioavailability limitations .
- Target Engagement Studies : Use surface plasmon resonance (SPR) to confirm direct binding affinity, independent of cellular context .
Q. What strategies mitigate batch-to-batch variability in synthesis?
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress in real time .
- Quality Control (QC) Protocols : Enforce strict thresholds for intermediate purity (>90%) via UPLC before proceeding to subsequent steps .
- DoE Optimization : Use Design of Experiments (DoE) to identify critical parameters (e.g., stoichiometry, mixing rate) affecting yield .
Methodological Tables
Q. Table 1. Key Reaction Conditions for Synthesis
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Cyclization | NaOH, DCM, 50°C | 78 | 92% | |
| Amidation | TEA, DMF, 60°C | 65 | 89% | |
| Purification | Ethanol/water recrystallization | – | 96% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
